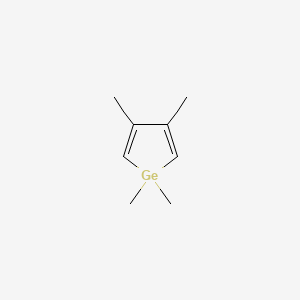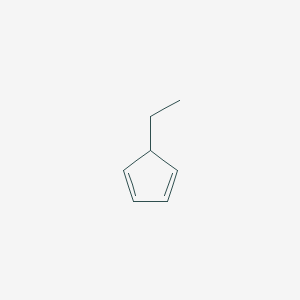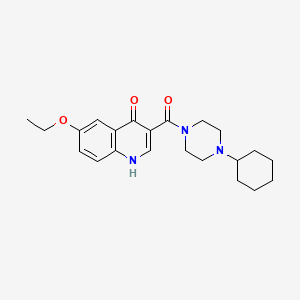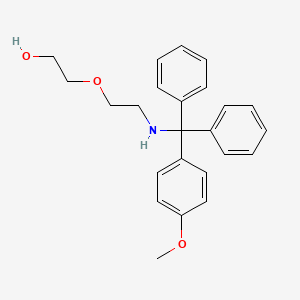
2-(2-(Monomethoxytritylamino)ethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Monomethoxytritylamino)ethoxy)ethanol is an organic compound with the molecular formula C24H27NO3. It is a derivative of trityl-protected amino alcohols, which are commonly used in organic synthesis and medicinal chemistry. The compound features a trityl group (triphenylmethyl) attached to an amino group, which is further connected to an ethoxyethanol chain. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Monomethoxytritylamino)ethoxy)ethanol typically involves the protection of an amino group with a monomethoxytrityl (MMT) group, followed by the introduction of an ethoxyethanol chain. One common method involves the reaction of monomethoxytrityl chloride with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Monomethoxytritylamino)ethoxy)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The ethoxyethanol chain can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.
Coupling Reactions: The amino group can participate in coupling reactions with carboxylic acids or activated esters to form amides.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the trityl group.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Deprotected Amino Alcohols: Formed after the removal of the trityl group.
Oxidized Products: Such as aldehydes and carboxylic acids.
Amides: Formed through coupling reactions with carboxylic acids.
Applications De Recherche Scientifique
2-(2-(Monomethoxytritylamino)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioconjugates and as a linker in the development of drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds and as a protective group in peptide synthesis.
Mécanisme D'action
The mechanism of action of 2-(2-(Monomethoxytritylamino)ethoxy)ethanol is primarily related to its ability to act as a protecting group for amino functionalities. The trityl group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon removal of the trityl group, the free amino group can participate in various chemical reactions, enabling the synthesis of target molecules. The compound’s ethoxyethanol chain also provides solubility and flexibility, facilitating its use in diverse chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but contains a dimethylamino group instead of a trityl-protected amino group.
2-(2-(2-Aminoethoxy)ethoxy)ethanol: Lacks the trityl protection and is used as an intermediate in organic synthesis.
Uniqueness
2-(2-(Monomethoxytritylamino)ethoxy)ethanol stands out due to its trityl protection, which provides stability and selectivity in synthetic applications. This protection allows for the selective deprotection and functionalization of the amino group, making it a valuable tool in complex organic synthesis .
Propriétés
Formule moléculaire |
C24H27NO3 |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C24H27NO3/c1-27-23-14-12-22(13-15-23)24(20-8-4-2-5-9-20,21-10-6-3-7-11-21)25-16-18-28-19-17-26/h2-15,25-26H,16-19H2,1H3 |
Clé InChI |
WEMSSXBBSKUCPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



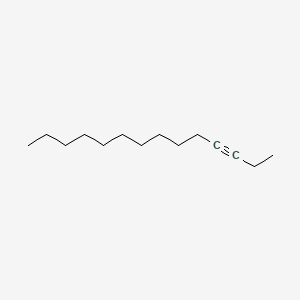
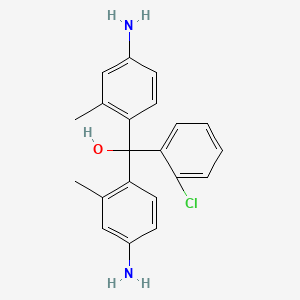

![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
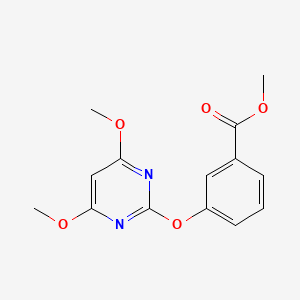
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
